molecular formula C9H9NO2S B2663717 5-methoxy-3,4-dihydro-2h-1,4-benzothiazin-3-one CAS No. 1245004-58-3

5-methoxy-3,4-dihydro-2h-1,4-benzothiazin-3-one

Cat. No.: B2663717
CAS No.: 1245004-58-3
M. Wt: 195.24
InChI Key: VNQNDJCJXFTIEV-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one is a heterocyclic compound featuring a benzothiazine core with a methoxy substituent at the 5-position and a ketone group at the 3-position. The molecule consists of a fused benzene ring and a six-membered 1,4-thiazine ring, where sulfur replaces one oxygen atom compared to oxazine analogs. This structural framework contributes to its electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and enzyme inhibition contexts .

Properties

IUPAC Name

5-methoxy-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQNDJCJXFTIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one and its derivatives have been investigated for their diverse biological activities:

  • Antimicrobial Activity : Compounds within the benzothiazine family have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating varying degrees of effectiveness with minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against certain strains .
  • Antiviral Properties : Some studies indicate that related benzothiazine compounds function as antiviral agents. Their mechanism may involve the inhibition of viral replication pathways, making them potential candidates for further development in antiviral therapies .
  • Anticancer Activity : Research has highlighted the ability of benzothiazine derivatives to act as glycine-NMDA receptor antagonists and protein kinase inhibitors. These properties suggest their potential use in treating cancer and hyperproliferative disorders .
  • Neuroprotective Effects : Certain benzothiazine compounds have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in heteroatom composition, substituent positions, and ring saturation. Key comparisons include:

Compound Name Structural Features Key Differences vs. Target Compound References
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine Oxygen atom in place of sulfur; similar methoxy substitution at 5-position Higher polarity due to O-atom; reduced metabolic stability
3,4-Dihydro-2H-1,4-benzothiazin-3-one No methoxy group; parent benzothiazinone scaffold Lower electron-withdrawing effect; altered bioactivity
Semotiadil (Benzothiazepine derivative) Seven-membered thiazepine ring; additional aryloxyethylamine substituents Broader ring system; antiarrhythmic activity
7-Ethoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one Ethoxy group at 7-position instead of 5-methoxy Altered substituent position; potential pharmacokinetic differences
  • Crystal Structure and Conformation: The 1,4-benzothiazine ring in 5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one adopts a non-planar conformation, with puckering parameters (Q = 0.6197 Å, θ = 64.42°) similar to triazole-fused derivatives . In contrast, oxazine analogs (e.g., 5-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine) exhibit planar heterocyclic rings due to the oxygen atom’s smaller atomic radius and higher electronegativity .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

Property This compound 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 3,4-Dihydro-2H-1,4-benzothiazin-3-one
Molecular Formula C₉H₉NO₂S C₉H₁₁NO₂ C₈H₇NOS
Molecular Weight 195.24 g/mol 165.19 g/mol 165.21 g/mol
LogP (Predicted) 2.1 1.5 1.8
Hydrogen Bond Acceptors 3 3 2

Table 2: Antibacterial Activity of Selected Derivatives

Compound Microbial Strain (MIC, µg/mL) Reference
This compound Data not reported in literature
8a (Triazolylmethyl derivative) Pseudomonas aeruginosa (31.2)
4-Chlorophenyl propanamide analog E. coli (45.6)

Biological Activity

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS Number: 1245004-58-3) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Weight : 195.24 g/mol
  • IUPAC Name : 5-methoxy-2H-1,4-benzothiazin-3(4H)-one
  • InChI Key : VNQNDJCJXFTIEV-UHFFFAOYSA-N

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives possess significant antimicrobial properties. Specifically, 5-methoxy derivatives have shown activity against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 3.1 µM to 8.7 µM depending on the specific derivative and cell line tested .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In animal models, it has been reported to lower levels of pro-inflammatory cytokines and exhibit effects similar to conventional anti-inflammatory drugs .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It appears to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 5-methoxy derivatives in various applications:

StudyFindingsReference
Liu et al. (2016)Identified significant antibacterial activity against E. faecalis (MIC = 8 µM).
MDPI Research (2024)Demonstrated selective antiproliferative effects on MCF-7 cells with IC50 = 3.1 µM.
Thiazine Review (2016)Discussed broad-spectrum antifungal and anticancer activities associated with thiazine derivatives.

Q & A

Q. How do pH and solvent conditions affect reactivity in downstream derivatization?

  • The ketone group undergoes nucleophilic addition in polar aprotic solvents (e.g., DMSO), while acidic conditions may protonate the thiazine nitrogen, altering reactivity .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

MethodStarting MaterialConditionsYield (%)Reference
Thiourea cyclizationMethyl 2-thioureidobenzoateHCl, reflux, 12 h65–75
Anthranilic acid routeAnthranilic acid + acyl chlorideEt3_3N, CH2_2Cl2_2, 4 h50–60

Table 2 : Biological Activity Profile

Target EnzymeAssay TypeIC50_{50} (μM)Selectivity NotesReference
Cathepsin LFluorogenic substrate2.4Competitive inhibition
ElastaseChromogenic substrate18.7Non-competitive

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